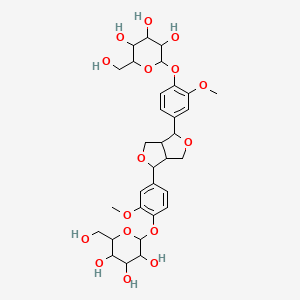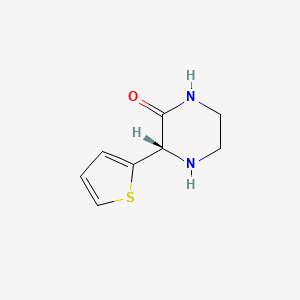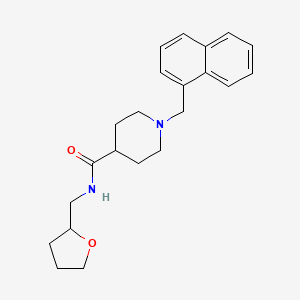![molecular formula C25H23ClN2O6S B12462400 4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
准备方法
The synthesis of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions. For example, the reaction of 4-chlorobenzohydrazide with acetic anhydride can yield the desired oxadiazole ring.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with an ethoxyphenyl derivative, such as 2-ethoxybenzoyl chloride, under suitable conditions to form the desired product.
Sulfonation: The final step involves the introduction of the methylbenzenesulfonate group. This can be achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can yield reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential biological activity can be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor its properties for various industrial applications.
作用机制
The mechanism of action of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets, such as enzymes or cell membrane components. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
相似化合物的比较
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-methoxyphenyl 4-methylbenzenesulfonate: This compound differs by having a methoxy group instead of an ethoxy group. The presence of the methoxy group can influence its chemical reactivity and biological activity.
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-chlorobenzenesulfonate: This compound differs by having a chlorobenzenesulfonate group instead of a methylbenzenesulfonate group. The presence of the chlorine atom can affect its chemical properties and interactions with biological targets.
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-nitrobenzenesulfonate: This compound differs by having a nitrobenzenesulfonate group instead of a methylbenzenesulfonate group. The nitro group can significantly alter its chemical reactivity and potential biological activity.
The uniqueness of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C25H23ClN2O6S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC 名称 |
[4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H23ClN2O6S/c1-4-32-23-15-19(9-14-22(23)34-35(30,31)21-12-5-16(2)6-13-21)25-28(17(3)29)27-24(33-25)18-7-10-20(26)11-8-18/h5-15,25H,4H2,1-3H3 |
InChI 键 |
KZUWTYRXDHLOCV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)Cl)C(=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)


![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
